molecular formula C25H29ClN2O4 B585199 N-Methyl Carvedilol Hydrochloride CAS No. 1346599-33-4

N-Methyl Carvedilol Hydrochloride

Cat. No.: B585199
CAS No.: 1346599-33-4
M. Wt: 456.967
InChI Key: FERDKVPPAFYQOZ-UHFFFAOYSA-N
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Description

Contextualization as a Related Compound and Potential Metabolite of Carvedilol (B1668590)

N-Methyl Carvedilol is chemically identified as 1-(9H-Carbazol-4-yloxy)-3-((2-(2-methoxyphenoxy)ethyl)methylamino)-2-propanol. synzeal.com It is considered a significant related compound to Carvedilol. While the primary metabolic pathways of Carvedilol involve hydroxylation and demethylation to form metabolites like 4'-hydroxycarvedilol, 5'-hydroxycarvedilol, and O-desmethylcarvedilol, the potential for N-methylation to occur is a subject of academic inquiry. pharmgkb.orgucl.ac.uk The presence of N-Methyl Carvedilol as an impurity in Carvedilol drug products is a critical consideration for pharmaceutical quality control. ontosight.ai

Significance of Investigating Analogous Structures in Medicinal Chemistry

The study of analogous structures like N-Methyl Carvedilol is a cornerstone of medicinal chemistry. Understanding how a small structural modification, such as the addition of a methyl group to the nitrogen atom, can impact the compound's properties is vital. This knowledge can provide insights into structure-activity relationships (SAR), receptor binding, and metabolic stability. Investigating such analogs helps in the design of new drugs with improved efficacy, selectivity, or pharmacokinetic profiles. Moreover, the synthesis and characterization of these related compounds are essential for developing analytical methods to detect and quantify them as impurities in active pharmaceutical ingredients (APIs). synzeal.com

Overview of Research Gaps and Motivations for Detailed Characterization

A primary motivation for the detailed characterization of N-Methyl Carvedilol Hydrochloride is the need to understand its potential impact on the safety and efficacy of Carvedilol. ontosight.ai While the pharmacological activity of N-Methyl Carvedilol is not as well-documented as that of its parent compound, its presence as an impurity necessitates a thorough evaluation. ontosight.ai Research is ongoing to fully elucidate its pharmacological and toxicological profile. Furthermore, developing robust and efficient synthetic routes to obtain pure N-Methyl Carvedilol as a reference standard is crucial for analytical method development and validation in the pharmaceutical industry. synzeal.comsmolecule.com Some research has also explored the potential of N-Methyl Carvedilol derivatives in other therapeutic areas, such as oncology, indicating a broader interest in its chemical scaffold. chemicalbook.com

Chemical and Physical Properties

The detailed characterization of N-Methyl Carvedilol and its hydrochloride salt is essential for its use as a reference standard and for understanding its behavior.

PropertyValueSource
Chemical Name 1-((9H-Carbazol-4-yl)oxy)-3-((2-(2-methoxyphenoxy)ethyl)(methyl)amino)propan-2-ol synzeal.com
Molecular Formula C25H28N2O4 synzeal.com
Molecular Weight 420.5 g/mol synzeal.com
CAS Number 72956-35-5 (free base) ontosight.aisynzeal.com
CAS Number (HCl salt) 72956-36-6 synzeal.com
Appearance Off-white Low Melting Solid
Solubility Soluble in Chloroform (Slightly), Methanol (B129727) (Slightly)

Synthesis and Characterization

The synthesis of N-Methyl Carvedilol is a key focus of chemical research, often aimed at producing it as a reference standard for impurity analysis in Carvedilol production. jocpr.com One common synthetic approach involves the N-methylation of a Carvedilol precursor or Carvedilol itself. Reductive amination using formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride (B8407120) is a frequently employed method. smolecule.com Alternative strategies include the use of methylating agents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. smolecule.com

The characterization of N-Methyl Carvedilol and its impurities is crucial. Various analytical techniques are employed to confirm its structure and purity, including:

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of N-Methyl Carvedilol and other related impurities. researchgate.net

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the detailed chemical structure of the compound.

Properties

CAS No.

1346599-33-4

Molecular Formula

C25H29ClN2O4

Molecular Weight

456.967

IUPAC Name

1-[2-(2-methoxyphenoxy)ethylamino]-3-(9-methylcarbazol-4-yl)oxypropan-2-ol;hydrochloride

InChI

InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H

InChI Key

FERDKVPPAFYQOZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl

Synonyms

1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(9-methyl-9H-carbazol-4-yl)oxy]-2-propanol Hydrochloride;  N-Methyl CRV Hydrochloride; 

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies of N Methyl Carvedilol Hydrochloride

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of N-Methyl Carvedilol (B1668590) reveals two primary logical pathways for its synthesis, diverging at the formation of the tertiary amine.

Pathway A involves a disconnection at the C-N bond between the propanol (B110389) backbone and the nitrogen atom. This approach identifies two key precursors:

4-(Oxiran-2-ylmethoxy)-9H-carbazole (1) : A common intermediate in Carvedilol synthesis, typically prepared from 4-hydroxycarbazole (B19958) and an epihalohydrin. jetir.org

N-methyl-2-(2-methoxyphenoxy)ethanamine (2) : The N-methylated side-chain amine.

Pathway B suggests a late-stage methylation strategy. The retrosynthetic disconnection is at the N-CH₃ bond, identifying the parent drug, Carvedilol, as the immediate precursor. The key precursors for this route are:

Carvedilol (3) : Synthesized through established methods.

A methylating agent : Such as methyl iodide or formaldehyde (B43269)/formic acid.

These two approaches dictate the synthetic strategies, focusing on either coupling a pre-methylated side chain or methylating the final secondary amine of Carvedilol.

Optimized Synthetic Pathways for N-Methyl Carvedilol Hydrochloride

The synthesis of N-Methyl Carvedilol can be efficiently achieved by adapting well-established routes for Carvedilol. The primary challenge lies in the selective introduction of the methyl group onto the nitrogen atom of the side chain.

A fundamental step in the synthesis of Carvedilol and its analogues is the nucleophilic ring-opening of an epoxide. This reaction forms the core β-amino alcohol structure.

The synthesis begins with the preparation of the key intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole (1) . This is typically achieved through the condensation of 4-hydroxycarbazole with epichlorohydrin (B41342) in the presence of a base.

Once the epoxide intermediate (1) is synthesized and purified, the crucial step is the ring-opening reaction. In a pathway analogous to the synthesis of the parent drug, the epoxide ring is opened by a nucleophilic attack from an amine. jsynthchem.comlibretexts.org For the synthesis of N-Methyl Carvedilol, this involves reacting 4-(oxiran-2-ylmethoxy)-9H-carbazole (1) with the N-methylated amine side-chain, N-methyl-2-(2-methoxyphenoxy)ethanamine (2) .

The reaction proceeds via a standard SN2 mechanism, where the amine attacks the sterically less hindered terminal carbon of the epoxide ring. pressbooks.pubyoutube.com This regioselectivity ensures the formation of the desired secondary alcohol. The final step involves treating the resulting free base, N-Methyl Carvedilol, with hydrochloric acid to precipitate the hydrochloride salt.

An alternative and commonly employed strategy involves the synthesis of Carvedilol first, followed by a subsequent N-alkylation step to introduce the methyl group.

Synthesis of Carvedilol : Carvedilol is first synthesized via the established method of reacting 4-(oxiran-2-ylmethoxy)-9H-carbazole (1) with 2-(2-methoxyphenoxy)ethanamine . This produces the secondary amine, Carvedilol.

N-Methylation : The secondary amine of the Carvedilol molecule is then methylated to form the tertiary amine, N-Methyl Carvedilol. Several standard organic chemistry methods can be employed for this transformation:

Direct Alkylation : Reaction with a methylating agent like methyl iodide (CH₃I) in the presence of a non-nucleophilic base (e.g., potassium carbonate) to neutralize the HI byproduct.

Reductive Amination (Eschweiler-Clarke Reaction) : This classic method involves treating the secondary amine (Carvedilol) with formaldehyde (a source of the methyl group) and formic acid (the reducing agent). This procedure is known for its high yield and selectivity in methylating primary and secondary amines.

Following the methylation, the product is isolated and converted to the hydrochloride salt by treatment with HCl. This alkylation route can be advantageous as it utilizes the readily available Carvedilol as a starting material.

N-Methyl Carvedilol possesses a single chiral center at the C-2 position of the propan-2-ol linker, similar to Carvedilol. researchgate.net The biological activity of such β-amino alcohols is often highly dependent on their stereochemistry. Therefore, controlling the stereoselectivity of the synthesis is critical for producing specific enantiomers.

The stereochemistry of the final product is determined early in the synthesis, specifically during the creation of the epoxide intermediate. To produce an enantiomerically pure final product, the synthesis must start with an enantiomerically pure precursor.

Chiral Starting Material : The use of either (R)- or (S)-epichlorohydrin instead of racemic epichlorohydrin in the initial reaction with 4-hydroxycarbazole leads to the formation of the corresponding chiral epoxide, (R)- or (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole. googleapis.com

This chiral epoxide then undergoes the ring-opening reaction. Because the SN2 attack occurs at the terminal carbon and does not affect the existing stereocenter, the stereochemistry is retained in the final N-Methyl Carvedilol product. This strategy is applicable to both synthetic pathways described, whether the epoxide is opened with the N-methylated amine or the primary amine followed by methylation.

Characterization of Synthetic Intermediates and Final Product

The structural elucidation of this compound and its synthetic intermediates relies on modern spectroscopic techniques. These methods are essential for confirming the identity, purity, and structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are indispensable for confirming the structure of N-Methyl Carvedilol.

¹H NMR : The ¹H NMR spectrum would confirm the presence of all key structural motifs. Protons corresponding to the carbazole (B46965) ring, the methoxyphenoxy group, the methoxy (B1213986) group (-OCH₃), and the protons on the propanol backbone would be observed. The most definitive signal for the formation of N-Methyl Carvedilol, distinguishing it from Carvedilol, would be a singlet in the aliphatic region (typically ~2.3-2.5 ppm) corresponding to the three protons of the N-methyl group. Concurrently, the signal for the secondary amine proton (N-H), present in the spectrum of Carvedilol, would be absent.

¹³C NMR : The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. A characteristic signal in the aliphatic region (typically ~42 ppm) would correspond to the N-methyl carbon. The spectrum would also show distinct signals for the aromatic carbons of the carbazole and phenoxy rings, the methoxy carbon, and the carbons of the propanol and ethyl side chains. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the synthesized compound.

For N-Methyl Carvedilol (free base), the expected molecular formula is C₂₅H₂₈N₂O₄, with a corresponding molecular weight of approximately 420.51 g/mol . nih.gov An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis would typically show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 421.5. Analysis of fragmentation patterns can further corroborate the proposed structure.

These analytical techniques, when used in combination, provide unambiguous confirmation of the successful synthesis of this compound. rsc.org

Chromatographic Purity Assessment

The assessment of purity for Carvedilol and its related substances, including N-Methyl Carvedilol, is predominantly carried out using reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from any impurities, degradants, and by-products.

A validated stability-indicating HPLC method has been developed to separate up to 19 potential process-related and degradation impurities of Carvedilol in a single analytical run. ijpsonline.com The chromatographic separation is typically achieved on C8 or C18 columns. researchgate.netijpsonline.com Gradient elution is often employed to achieve optimal separation of all compounds. For instance, one method utilizes a mobile phase system consisting of a phosphate (B84403) buffer, acetonitrile, and methanol (B129727). ijpsonline.com Detection is commonly performed using ultraviolet (UV) spectrophotometry at wavelengths such as 226 nm and 240 nm. researchgate.netijpsonline.com The reliability of these methods is established through rigorous validation, assessing parameters like linearity, precision, accuracy, and stability, with correlation coefficients for the analytes consistently above 0.999. nih.gov

Table 1: Exemplary HPLC Conditions for Carvedilol Impurity Profiling
ParameterCondition 1Condition 2
ColumnPurosphere STAR RP 18-endcapped (250×4 mm, 3 µm) ijpsonline.comInertsil C8 (50×4.6mm, 3 µm) researchgate.net
Mobile Phase AAcetonitrile:Buffer (20 mM KH2PO4 + 1 ml Triethylamine (B128534), pH 2.8) (10:1000 v/v) ijpsonline.comAcetonitrile:Buffer (0.02M Ortho phosphoric acid, pH 2.7 with Triethylamine) (70:30 v/v) (Isocratic) researchgate.net
Mobile Phase BMethanol:Acetonitrile:Buffer (500:400:150 v/v/v) ijpsonline.com
Flow Rate1 ml/min ijpsonline.com1.0 ml/min researchgate.net
DetectionUV at 226 nm and 240 nm ijpsonline.comUV at 240 nm researchgate.net
Column Temperature50°C ijpsonline.comNot Specified

Investigation of By-product Formation During Synthesis

N-Methyl Carvedilol is a known process-related impurity that arises during the synthesis of Carvedilol. The most common synthetic route to Carvedilol involves the condensation of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. google.com During this reaction, several by-products can be formed.

A significant and well-documented by-product is the "bis impurity," also known as Impurity B. google.com This impurity is formed when the secondary amine of the newly formed Carvedilol molecule undergoes a subsequent reaction with another molecule of 4-(oxiran-2-ylmethoxy)-9H-carbazole. connectjournals.com The formation of this dimeric impurity is a common issue in syntheses involving the reaction of primary amines with epoxides. connectjournals.com In some processes, the formation of Impurity B can be as high as 35-40% in the reaction mixture before isolation.

Other impurities can originate from the starting materials or intermediates. For example, the cleavage of the epoxy ring in 4-(2,3-epoxypropoxy) carbazole under acidic conditions can lead to the formation of impurities like 1-(9H-Carbazol-5-yloxy)-3-chloropropan-2-ol.

Identification and Characterization of Process-Related Impurities

Impurity profiling of Carvedilol has led to the identification and characterization of numerous process-related impurities. These unwanted chemicals can remain with the active pharmaceutical ingredient from the manufacturing process. connectjournals.comalentris.org Regulatory bodies like the European Pharmacopoeia list several of these impurities, such as Impurities A, B, and C. connectjournals.com

Table 2: Identified Process-Related Impurities in Carvedilol Synthesis
Impurity Name/DesignationMolecular FormulaReference
N-Methyl CarvedilolC25H28N2O4
Carvedilol Impurity B (Bis impurity)C39H39N3O6 connectjournals.compharmaffiliates.com
Carvedilol Impurity AC36H43N3O7 pharmaffiliates.com
Carvedilol Impurity C (N-Benzyl Carvedilol)C31H32N2O4 connectjournals.compharmaffiliates.com
Carvedilol Impurity DC15H13NO2.HCl simsonpharma.com
1-(9H-Carbazol-5-yloxy)-3-chloropropan-2-olC15H14ClNO2
4-((Oxiran-2-yl)methoxy)-9-((oxiran-2-yl)methyl)-9H-carbazoleC18H17NO3
1,2-bis(2-Methoxyphenoxy)ethaneNot Available

Strategies for Impurity Minimization and Control

Given the potential impact of impurities on the safety and efficacy of the final drug product, significant research has focused on strategies to minimize and control their formation during Carvedilol synthesis.

Control of Reaction Stoichiometry: One common strategy to suppress the formation of the dimeric "bis impurity" (Impurity B) is to use a large molar excess of the amine reactant, 2-(2-methoxyphenoxy) ethylamine (B1201723). google.comconnectjournals.com This ensures that the epoxide is more likely to react with the primary amine rather than the secondary amine of the Carvedilol product. However, this approach can be uneconomical due to the cost of the reagent and the need for its subsequent removal. google.com

Use of Protecting Groups: An alternative approach to prevent the secondary amine reaction is to use a protecting group on the amine of the 2-(2-methoxyphenoxy) ethylamine intermediate. For instance, a benzyl (B1604629) group can be used to protect the amine, forming N-benzyl-2-(2-methoxyphenoxy) ethanamine. google.com This protected intermediate is then reacted with the epoxide. The resulting N-benzyl Carvedilol (Impurity C) must then undergo a debenzylation step to yield the final product. google.com While effective in preventing Impurity B, this introduces additional steps to the synthesis. google.com

Solvent Selection: The choice of reaction solvent can significantly influence the impurity profile. It has been demonstrated that conducting the condensation reaction in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can limit the formation of the bis-impurity to approximately 5-7%, a notable reduction from the 10-20% observed in other solvents like alcohols or acetonitrile. google.com

Alternative Synthetic Routes: To circumvent the issues associated with the direct condensation of the epoxide and primary amine, alternative synthetic pathways have been developed. One such route involves the use of a 5-substituted-2-oxazolidinone intermediate. jetir.org This approach has been reported to successfully avoid the formation of the bis side product.

pH Control and Purification: Maintaining basic pH conditions during certain steps can prevent acid-catalyzed side reactions, such as the cleavage of the epoxy ring which generates chloro-hydrin impurities. Furthermore, purification strategies often involve pH manipulation. Crude Carvedilol can be dissolved in a water-immiscible organic solvent and washed with an aqueous acid. The pH of the organic layer is then adjusted to selectively precipitate Carvedilol as an acid salt, leaving impurities in the solution. google.com

Molecular Pharmacology and Receptor Interaction Profiling of N Methyl Carvedilol

In Vitro Receptor Binding Kinetics and Affinity Studies

The pharmacological actions of Carvedilol (B1668590), a non-selective beta-adrenergic antagonist with additional alpha-1 blocking capabilities, have been thoroughly investigated through in vitro studies. These studies are crucial for understanding its therapeutic effects and potential interactions at the molecular level.

Adrenergic Receptor (α1, β1, β2) Binding Profile

Carvedilol exhibits a complex interaction with adrenergic receptors, acting as an antagonist at α1, β1, and β2 subtypes. nih.govgoodrx.comnih.gov This multi-receptor blockade is central to its clinical efficacy. In vitro studies have quantified the binding affinities of Carvedilol for these receptors, revealing its potent and non-selective nature. nih.gov

Carvedilol's affinity for β-adrenergic receptors is notably higher than for α1-receptors. nih.gov It demonstrates high affinity for both β1 and β2 adrenergic receptors, with a slightly greater potency for the β2 subtype in some studies. nih.gov The affinity rank order for Carvedilol across various adrenergic receptors has been determined as α1D-AR > α1B-AR > β1-AR > β2-AR > α1A-AR. oup.com

Receptor SubtypeBinding Affinity (pKi) of Carvedilol
α1D-AR 8.9
α1B-AR 8.6
β1-AR 8.4
β2-AR 8.0
α1A-AR 7.9
α2C-AR 5.9
α2B-AR 5.5
α2A-AR 5.3

Table 1: Binding affinities of Carvedilol for various human adrenergic receptor subtypes expressed in HEK293 cells. Data sourced from a study by Obara et al. oup.com

Comparative Analysis of Receptor Selectivity and Potency with Carvedilol Enantiomers

Carvedilol is a racemic mixture, consisting of two enantiomers, (S)-Carvedilol and (R)-Carvedilol, which exhibit distinct pharmacological profiles. nih.govmdpi.com The beta-blocking activity of Carvedilol is almost exclusively attributed to the (S)-enantiomer. mdpi.com In contrast, both the (S) and (R) enantiomers contribute to the alpha-1 adrenergic blockade with roughly equal potency. ncats.io

This stereoselectivity is a critical aspect of Carvedilol's pharmacology. The (S)-enantiomer is a potent antagonist of both β1 and β2 adrenergic receptors, while the (R)-enantiomer possesses only weak β-blocking activity. mdpi.com Both enantiomers, however, are effective antagonists at the α1-adrenergic receptor. ncats.io This differential activity of the enantiomers contributes to the unique therapeutic profile of the racemic mixture.

EnantiomerAdrenergic Receptor Activity
(S)-Carvedilol β1, β2, and α1 antagonist
(R)-Carvedilol α1 antagonist

Table 2: Summary of the primary adrenergic receptor activities of Carvedilol enantiomers.

Investigation of Non-Adrenergic Receptor Interactions

Exploration of Serotonin (B10506) Receptor Affinity (e.g., 5-HT2A)

In vitro studies have demonstrated that Carvedilol possesses a high nanomolar affinity for the serotonin 2A (5-HT2A) receptor. nih.govnih.gov This interaction is functionally relevant, as Carvedilol has been shown to antagonize serotonin-mediated signaling pathways. nih.govnih.gov However, it does not appear to activate the canonical 5-HT2A receptor signaling pathways, suggesting a potential for biased agonism or allosteric modulation. nih.govnih.gov The precise mechanism of Carvedilol's interaction with the 5-HT2A receptor and its clinical implications are still under investigation. nih.gov

Calcium Channel Modulatory Effects in Cellular Models

Carvedilol has been shown to inhibit voltage-dependent L-type calcium channels (ICa,L) in vascular smooth muscle cells. nih.govplos.org This effect is concentration-dependent and reversible. nih.gov The inhibition of calcium entry into cells contributes to the vasorelaxing and potentially antiproliferative effects of Carvedilol. nih.gov Studies have indicated that Carvedilol can suppress the sustained rise in intracellular calcium concentration that is induced by various agonists. nih.gov This modulation of calcium handling appears to be more significant with the (S)-enantiomer of Carvedilol. plos.org At higher concentrations, Carvedilol's calcium channel blocking properties become more pronounced. drugbank.comjcdr.net

Mechanisms of Action at the Cellular Level (In Vitro Models)

The cellular mechanisms of Carvedilol are multifaceted, extending beyond simple receptor blockade. In vitro models have provided valuable insights into these complex actions.

In cardiac myocytes, Carvedilol does not exhibit intrinsic sympathomimetic activity. nih.gov It can, however, identify high-affinity agonist-binding receptors, a property more prominent for the human β2 than for the β1 adrenoceptor. nih.gov This interaction is associated with the ability to down-regulate β1-like receptors in cultured chick myocytes. nih.gov

Recent research suggests that Carvedilol can induce biased signaling at the β1-adrenergic receptor. nih.gov This involves the receptor coupling to nitric oxide synthase 3 (NOS3) to promote myofilament protein kinase G (PKG1) signaling, which in turn enhances myofilament phosphorylation and cardiac contractility with minimal effects on calcium cycling. nih.gov This unique signaling pathway may contribute to the beneficial effects of Carvedilol in heart failure. nih.gov

Furthermore, in vascular smooth muscle cells, metabolomic profiling has revealed that the enantiomers of Carvedilol induce distinct cellular responses. plos.org The (S)-enantiomer, in particular, has been shown to alter the levels of several intracellular and secreted metabolites that are correlated with vascular smooth muscle contraction. plos.org

Ligand-Receptor Association and Dissociation Kinetics

Carvedilol exhibits high affinity for β-adrenergic receptors. nih.gov For the human β1-adrenoceptor, the K_d_ of the S-(-)-enantiomer of Carvedilol is approximately 0.4 nmol/L, while the R-(+)-enantiomer has a much lower affinity with a K_d_ of about 45 nmol/L. mdpi.com Both enantiomers show similar high affinity for the α1-adrenoceptor, with K_d_ values of 16 and 14 nmol/L for the R- and S-enantiomers, respectively. mdpi.com

Table 1: Adrenergic Receptor Binding Affinities (K_d_) of Carvedilol Enantiomers

Enantiomerβ1-Adrenoceptor (nmol/L)β2-Adrenoceptor (nmol/L)α1-Adrenoceptor (nmol/L)
S-(-)-Carvedilol~0.4Data not available~14
R-(+)-Carvedilol~45Data not available~16

This table presents data for the parent compound, Carvedilol. Specific K_d_ values for N-Methyl Carvedilol Hydrochloride are not currently available. mdpi.com

Guanine (B1146940) Nucleotide-Modulatable Binding Studies in Cultured Cells

Guanine nucleotide-binding proteins (G-proteins) are crucial intermediaries in signal transduction for G-protein coupled receptors (GPCRs), such as adrenergic receptors. The binding of an agonist to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein, leading to its activation. The affinity of an agonist for its receptor is often modulated by the presence of guanine nucleotides; in many systems, agonist binding is reduced in the presence of GTP or its non-hydrolyzable analogs.

Studies on Carvedilol have shown that it exhibits guanine nucleotide-modulatable binding, a property more commonly associated with agonists. nih.gov This suggests that Carvedilol can stabilize a high-affinity state of the receptor that is sensitive to guanine nucleotides. This effect is more pronounced for the human β2-adrenoceptor than for the β1-adrenoceptor. Current time information in Bangalore, IN.

For N-Methyl Carvedilol, it is plausible that it would retain this property of guanine nucleotide-modulatable binding, given its structural similarity to Carvedilol. However, the extent of this modulation could be altered by the N-methyl group. A change in the interaction with the receptor could influence the conformation of the receptor-ligand complex and its subsequent interaction with G-proteins. Further studies using cultured cells expressing specific adrenergic receptor subtypes would be necessary to determine the precise nature of guanine nucleotide modulation on N-Methyl Carvedilol binding.

Effects on Intracellular Signaling Pathways (e.g., G-protein Coupling, Second Messenger Modulation)

The binding of a ligand to an adrenergic receptor initiates a cascade of intracellular events, primarily through the activation of G-proteins and the subsequent modulation of second messengers like cyclic adenosine (B11128) monophosphate (cAMP). Carvedilol is known to be a biased ligand, meaning it can differentially activate downstream signaling pathways. biomolther.org It has been shown to act as an antagonist or inverse agonist at the G_s_-protein pathway, leading to a decrease or no change in cAMP levels, while simultaneously acting as an agonist for β-arrestin-mediated signaling. nih.govbiomolther.org

Recent research indicates that Carvedilol can drive β1AR-NOS3-dependent cyclic guanosine (B1672433) monophosphate (cGMP) signaling, which enhances cardiac contractility with minimal increase in intracellular calcium. nih.gov This is in contrast to traditional β-agonists that primarily signal through the cAMP-PKA pathway.

Table 2: Effects of Carvedilol on Intracellular Second Messengers

Signaling PathwayEffect of Carvedilol
G_s-cAMPAntagonist/Inverse Agonist
β-ArrestinAgonist
cGMPPromotes signaling

This table summarizes the known effects of the parent compound, Carvedilol. The specific effects of this compound on these pathways require direct investigation. nih.govbiomolther.org

Structure-Activity Relationship (SAR) Studies of N-Methyl Substitution

Impact of N-Methyl Group on Receptor Binding Characteristics

The structure-activity relationship (SAR) of Carvedilol and its analogs has been a subject of interest to understand the molecular determinants of its unique pharmacology. The secondary amine in the propanolamine (B44665) side chain of Carvedilol is a critical site for interaction with adrenergic receptors.

The introduction of a methyl group at this nitrogen atom to form N-Methyl Carvedilol introduces both electronic and steric changes. The N-methyl group increases the basicity of the nitrogen, which could potentially enhance ionic interactions with acidic residues in the receptor binding pocket, such as the highly conserved aspartate residue in transmembrane domain 3 of adrenergic receptors.

However, the increased steric bulk of the methyl group could also introduce unfavorable steric clashes within the binding site, potentially reducing binding affinity. Studies on other β-blockers have shown that the nature of the N-substituent is a key determinant of β-adrenoceptor affinity and selectivity. While larger N-substituents are often tolerated and can even enhance affinity, the specific context of the Carvedilol scaffold is crucial. Comparative binding assays of N-Methyl Carvedilol against a panel of adrenergic receptor subtypes are needed to fully elucidate the impact of N-methylation on its receptor binding profile.

Influence of N-Methylation on Overall Molecular Conformation and Pharmacophore

N-methylation can influence the conformational flexibility of the side chain of Carvedilol. The rotation around the C-N bonds in the side chain can be restricted by the presence of the methyl group, leading to a more defined set of low-energy conformations. Computational modeling and conformational analysis of N-protonated Carvedilol have revealed a complex potential energy surface with numerous possible conformations. researchgate.net The addition of a methyl group would further modify this landscape.

A more rigid conformation might lead to a higher affinity for a specific receptor subtype if that conformation is complementary to the binding site. Conversely, if the preferred conformation of N-Methyl Carvedilol is not optimal for binding, a decrease in affinity could be observed. Understanding the conformational effects of N-methylation is therefore essential for rationalizing any observed changes in receptor binding and functional activity.

Lack of Publicly Available Data on the Metabolic Fate and Biotransformation of this compound

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the metabolic fate and biotransformation of the chemical compound this compound. Despite extensive searches for research on its in vitro metabolic stability, metabolite identification, and metabolomic profiling, no specific studies detailing these aspects for this compound could be located in the public domain.

The majority of existing research focuses extensively on the parent compound, Carvedilol. For Carvedilol, the metabolic pathways are well-documented, involving several cytochrome P450 (CYP) enzymes. Key metabolic routes for Carvedilol include oxidation, demethylation, and subsequent conjugation reactions.

Metabolism of the Parent Compound, Carvedilol:

Oxidative Metabolism: Carvedilol undergoes significant oxidative metabolism primarily through the action of CYP2D6 and CYP2C9, with contributions from CYP1A2, CYP3A4, and CYP2E1. pharmgkb.orgpharmgkb.orgdrugbank.com This leads to the formation of several metabolites, including hydroxylated and O-desmethylated forms. pharmgkb.org

Key Metabolites of Carvedilol: The main oxidative metabolites of Carvedilol are 4'- and 5'-hydroxyphenyl carvedilol, primarily formed by CYP2D6, and O-desmethylcarvedilol, which is mainly catalyzed by CYP2C9. pharmgkb.orgpharmgkb.org

Conjugation Pathways: Following oxidation, Carvedilol and its metabolites can undergo Phase II conjugation reactions, such as glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs) like UGT1A1, UGT2B4, and UGT2B7. drugbank.com

Cellular Responses to Carvedilol: Studies on vascular smooth muscle cells have explored the metabolomic profiles following exposure to Carvedilol enantiomers, identifying changes in intracellular and secreted metabolites. plos.orgnih.gov

Therefore, the detailed analysis of the metabolic fate and biotransformation of this compound, as outlined in the requested article structure, cannot be provided at this time due to the absence of relevant research findings. Further studies are required to elucidate the specific metabolic pathways of this compound.

Metabolic Fate and Biotransformation Studies of N Methyl Carvedilol

Metabolomic Profiling in Cellular and Preclinical Tissue Models

Differentiating Metabolic Signatures from Parent Carvedilol (B1668590) Enantiomers

There is no available research data detailing the metabolic pathways or resulting metabolite signatures of N-Methyl Carvedilol Hydrochloride. Studies on the parent compound, carvedilol, indicate that its primary metabolic routes include aromatic ring oxidation and glucuronidation, leading to metabolites such as O-desmethylcarvedilol. drugbank.compharmgkb.orgsemanticscholar.orgtandfonline.com However, the metabolic fate of the N-methylated form has not been described, and thus, a comparison of its metabolic signature to that of (S)- and (R)-carvedilol cannot be made.

Transport Studies in Preclinical Models

Information regarding the interaction of this compound with cellular transporters is not present in the available literature.

Evaluation as a Substrate for Efflux Transporters (e.g., ABCB1, ABCC2) in In Vitro Systems

While the parent compound, carvedilol, has been identified as a substrate for the efflux transporters ABCB1 (P-glycoprotein) and ABCC2, pharmgkb.orgnih.gov there are no in vitro studies available that evaluate whether this compound is also a substrate for these or other transporters. Such studies are crucial for understanding the potential for multidrug resistance and for predicting drug-drug interactions.

Implications for Cellular Accumulation and Distribution in Research Models

Consequently, without data on its transporter interactions, the implications for the cellular accumulation and distribution of this compound in research models remain unknown. Studies on carvedilol have demonstrated that its cellular accumulation is significantly influenced by transporters like ABCB1. nih.govresearchgate.netnih.gov The presence of the N-methyl group could potentially alter these interactions, but this has not been experimentally verified.

Advanced Analytical Methodologies for N Methyl Carvedilol Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analytical characterization of N-Methyl Carvedilol (B1668590) Hydrochloride. Its application ranges from method development for research samples to detailed metabolite profiling.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

The development of a robust and validated High-Performance Liquid Chromatography (HPLC) method is fundamental for the accurate quantification of N-Methyl Carvedilol and its related impurities in research and pharmaceutical samples. ijpsonline.comijpsonline.com A stability-indicating HPLC method has been successfully developed to estimate Carvedilol and its 19 organic impurities in a single run. ijpsonline.com This method utilizes a Purosphere STAR RP 18-endcapped column with a gradient elution system. ijpsonline.com The mobile phase consists of a buffer solution (1 ml of triethylamine (B128534) in 20 mM potassium dihydrogen phosphate (B84403), adjusted to pH 2.8) and an organic modifier. ijpsonline.com

Validation of these HPLC methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. ijpsonline.comscirp.org For instance, one validated method demonstrated linearity over a concentration range of 25-150 μg/mL for Carvedilol, with an LOD of 0.8346 μg/mL and an LOQ of 2.5292 μg/mL. scholarsresearchlibrary.com Another study reported a linear range of 0.25-10.00 microg ml(-1) with a detection limit of 0.10 microg ml(-1). nih.gov

Table 1: HPLC Method Parameters for Carvedilol Analysis

ParameterDetailsReference
Column Purosphere STAR RP 18-endcapped (250×4 mm, 3 µm) ijpsonline.com
Mobile Phase Buffer (1 ml triethylamine in 20 mM KH2PO4, pH 2.8) and Acetonitrile (gradient) ijpsonline.com
Flow Rate 1 ml/min ijpsonline.com
Detection 226 nm and 240 nm ijpsonline.com
Linearity 25-150 μg/mL scholarsresearchlibrary.com
LOD 0.8346 μg/mL scholarsresearchlibrary.com
LOQ 2.5292 μg/mL scholarsresearchlibrary.com

This table presents a summary of typical HPLC parameters used in the analysis of Carvedilol, the parent compound of N-Methyl Carvedilol Hydrochloride.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of Carvedilol and its metabolites, including N-Methyl Carvedilol, in biological matrices. A sensitive GC-MS method has been developed for the determination of Carvedilol and its three primary metabolites in human urine. nih.gov This method involves hydrolysis of the urine sample, liquid-liquid extraction, and derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) prior to GC-MS analysis. researchgate.net

The validated method demonstrated linearity over a range of 0.75-75 ng/mL for Carvedilol and o-desmethyl carvedilol, with a limit of detection (LOD) of 0.30 ng/mL and a limit of quantification (LOQ) of 0.75 ng/mL. nih.gov For other metabolites like 4-hydroxyphenyl carvedilol and 5-hydroxyphenyl carvedilol, the linearity was established between 3.0-75 ng/mL. nih.gov The high sensitivity and specificity of GC-MS make it an invaluable tool for pharmacokinetic and metabolic studies of Carvedilol and its derivatives.

Table 2: GC-MS Method Validation for Carvedilol and Metabolites

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Carvedilol0.75 - 750.300.75 nih.gov
o-desmethyl carvedilol0.75 - 750.300.75 nih.gov
4-hydroxyphenyl carvedilol3.0 - 750.753.0 nih.gov
5-hydroxyphenyl carvedilol3.0 - 750.753.0 nih.gov

This table summarizes the validation parameters of a GC-MS method for the quantification of Carvedilol and its metabolites.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity. UPLC methods have been developed for the simultaneous quantification of Carvedilol and its metabolites in various biological matrices. researchgate.netnih.gov For instance, a UPLC-MS/MS method was developed for the simultaneous determination of Carvedilol and its three active metabolites. nih.gov This method utilized an Acquity BEH C18 column and a gradient mobile phase system, achieving separation in less than 6 minutes. nih.gov

Furthermore, a stability-indicating UPLC method has been established for the simultaneous estimation of Carvedilol and Felodipine in fixed-dose combinations, employing Analytical Quality by Design (AQbD) principles. mdpi.com Another UPLC method was developed for the quantification of N-nitroso carvedilol, a potential impurity, in the drug substance, demonstrating high sensitivity with a detection threshold of 4 ppm. waters.comwaters.com

Electrochemical Analysis for Research Purposes

Electrochemical methods provide a rapid, sensitive, and cost-effective approach for studying the redox properties of this compound and for its quantification.

Voltammetric Methods (Square Wave, Differential Pulse, Cyclic Voltammetry) for Oxidation Studies

The electrochemical oxidation of Carvedilol has been extensively studied using various voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). nih.govsemanticscholar.org These studies, typically conducted using a glassy carbon electrode, have shown that Carvedilol undergoes irreversible oxidation processes. nih.govsemanticscholar.org The oxidation mechanism is often pH-dependent, with the indole (B1671886) nucleus being the primary site of electrochemical activity. semanticscholar.org

DPV, in particular, has been successfully applied for the determination of Carvedilol in pharmaceutical dosage forms, offering a linear response in the microgram per milliliter range. nih.gov SWV is another powerful technique known for its high speed and sensitivity, making it suitable for trace analysis of drug compounds. benthamopen.com The electrochemical behavior of Carvedilol has been investigated in different media, including aqueous buffers and non-aqueous solutions, revealing multiple oxidation peaks. nih.govresearchgate.net

Investigation of Electroactive Properties and Redox Behavior

The indole moiety present in the Carvedilol structure is electroactive and readily undergoes oxidation at carbon-based electrodes. semanticscholar.org This inherent electroactivity forms the basis for the development of various electrochemical analytical methods. The redox behavior of Carvedilol and its derivatives is crucial for understanding their potential antioxidant properties and in vivo redox processes. semanticscholar.org

Studies have shown that the electrochemical oxidation of Carvedilol is a diffusion-controlled process. nih.gov The investigation of its electroactive properties also includes the development of modified electrodes to enhance sensitivity and selectivity. For example, a glassy carbon electrode modified with a molecularly imprinted polymer and multi-walled carbon nanotubes has been used for the determination of Carvedilol. mdpi.com These advanced electrochemical sensors offer improved performance for the analysis of Carvedilol and its related compounds.

Spectroscopic Methods for Characterization and Quantification

Spectroscopic techniques are fundamental in the analysis of this compound, providing essential information for both its structural elucidation and the determination of its purity. These methods rely on the interaction of electromagnetic radiation with the molecule to generate characteristic spectra.

UV-Visible Spectrophotometry for Purity Assessment in Research Batches

UV-Visible spectrophotometry is a widely accessible and straightforward method for the preliminary purity assessment of this compound in research batches. This technique is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum due to its specific chemical structure, which includes chromophores from the carbazole (B46965) and methoxyphenoxy groups.

The purity of a sample can be estimated by measuring its absorbance at a specific wavelength (λmax), where the absorbance is at its maximum, and comparing it to the absorbance of a highly pure reference standard. For Carvedilol and its related compounds, analyses are often conducted in solvents like methanol (B129727) or acetonitrile. researchgate.net The absorbance maximum for Carvedilol has been reported at various wavelengths, including 241 nm, 285 nm, and 289 nm, depending on the solvent used. researchgate.netiajpr.comijpsonline.com Given the structural similarity, this compound is expected to have a comparable UV absorption profile.

Table 1: Illustrative UV-Vis Spectrophotometric Data for Purity Assessment of a Research Batch of this compound

ParameterFinding
SolventMethanol
Wavelength Maximum (λmax)242 nm
Molar Absorptivity (ε) at λmax1.6 x 10⁴ L·mol⁻¹·cm⁻¹
Concentration of Test Sample10 µg/mL
Measured Absorbance0.350
Calculated Purity vs. Reference99.5%
Linearity Range1-20 µg/mL
Correlation Coefficient (r²)0.9998

Note: This table contains illustrative data for educational purposes and does not represent actual experimental results.

Advanced Spectroscopic Techniques for Structural Confirmation

While UV-Visible spectrophotometry is useful for quantification and preliminary purity checks, more sophisticated spectroscopic methods are required for the unambiguous structural confirmation of this compound. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton. nih.gov For this compound, specific proton signals corresponding to the N-methyl group, the carbazole ring, the methoxyphenoxy group, and the propanol (B110389) chain would be expected, confirming the structure. The use of high-resolution NMR spectrometers is crucial for obtaining detailed fingerprint spectra that can confirm the purity and structure of the synthesized compound. jocpr.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. jocpr.com High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which helps in confirming the molecular formula (C₂₅H₂₉ClN₂O₄ for the hydrochloride salt). pharmaffiliates.compharmaffiliates.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the structure by showing the loss of specific parts of the molecule. nih.gov

Table 2: Spectroscopic Techniques for Structural Confirmation

TechniqueInformation ProvidedRelevance for this compound
¹H NMRChemical environment of hydrogen atomsConfirms the presence and connectivity of protons in the N-methyl, carbazole, and side-chain moieties.
¹³C NMRCarbon framework of the moleculeElucidates the carbon skeleton and confirms the number of carbon atoms. nih.gov
Mass Spectrometry (MS)Molecular weight and fragmentation patternConfirms the molecular weight (456.96 g/mol ) and provides structural fragments for confirmation. pharmaffiliates.comsimsonpharma.com
Infrared (IR) SpectroscopyPresence of functional groupsIdentifies characteristic functional groups such as O-H (alcohol), N-H (secondary amine), C-O (ether), and aromatic rings.

Use of this compound as an Analytical Standard

The availability of well-characterized analytical standards is crucial for the development, validation, and routine application of analytical methods in pharmaceutical research and quality control. synzeal.com this compound plays a significant role in this context.

Application as an Impurity Reference Standard in Carvedilol Research

N-Methyl Carvedilol is recognized as a process-related impurity that can arise during the synthesis of Carvedilol. ijpsonline.comijpsonline.com As regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs), the availability of this compound as a reference standard is essential. synzeal.com

This reference standard is used for:

Method Development and Validation: To develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating and quantifying this impurity from the main Carvedilol peak. jocpr.comijpsonline.comresearchgate.net

Quality Control (QC): In routine QC testing of Carvedilol batches to ensure that the level of the N-Methyl Carvedilol impurity does not exceed specified limits. synzeal.com

Stability Studies: To monitor the formation of impurities during stability testing of the drug substance and product. synzeal.com

By spiking the sample with a known amount of the this compound standard, analysts can confirm the identity of the impurity peak by comparing its retention time and confirm the method's ability to accurately quantify it. jocpr.com

Computational Chemistry and Molecular Modeling of N Methyl Carvedilol

Molecular Docking Simulations with Adrenergic Receptors and Other Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For N-Methyl Carvedilol (B1668590), docking simulations are crucial for understanding its potential interactions with adrenergic receptors (β1, β2, and α1), the primary targets of Carvedilol. While specific docking studies exclusively on N-Methyl Carvedilol are limited in publicly available literature, studies on Carvedilol provide a foundational understanding. For instance, docking studies of Carvedilol with the β1-adrenoceptor have revealed key interactions within the catalytic binding pocket.

In a representative docking study of Carvedilol with the β1-adrenoceptor, the following interactions were observed:

Interacting ResidueInteraction Type
Gln483Hydrogen Bond
Arg501Hydrogen Bond
Glu479Pi-Pi Stacking
Pro500Pi-Pi Stacking
Trp486Van der Waals
Thr502Van der Waals
Asn482Van der Waals
Asp505Van der Waals
Leu194Van der Waals

This table is based on data from a study on Carvedilol nanocrystals and its interaction with the β-1 adrenoreceptor.

For N-Methyl Carvedilol, the introduction of a methyl group on the nitrogen atom would likely alter the binding mode. The increased steric bulk could lead to a different orientation within the binding pocket, potentially affecting the strength and nature of the interactions with key residues. Furthermore, the change in the hydrogen bonding capacity of the nitrogen atom (from a secondary to a tertiary amine) would eliminate its ability to act as a hydrogen bond donor, which could be a critical factor in its binding affinity and selectivity for different receptor subtypes. Docking simulations of N-Methyl Carvedilol would be necessary to precisely predict these changes and to compare its binding affinity with that of Carvedilol.

Ligand-Protein Interaction Analysis to Elucidate Binding Modes

Following molecular docking, a detailed analysis of the ligand-protein interactions is performed to understand the forces driving the binding event. This analysis includes identifying hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. For Carvedilol and its analogs, these interactions are critical for their affinity and activity at adrenergic receptors.

A computational study on Carvedilol's interaction with amino acid residues like serine and aspartic acid, which can mimic parts of a receptor's binding site, showed spontaneous and favorable interactions, indicated by negative Gibbs free energy values. mdpi.com The formation of molecular complexes was confirmed through both computational and experimental methods. mdpi.com

When considering N-Methyl Carvedilol, the key difference lies in the methylated nitrogen. This modification would likely lead to a shift in the electrostatic potential surface of the molecule and alter its hydrophobic character. An analysis of the ligand-protein interactions of N-Methyl Carvedilol would focus on:

Loss of Hydrogen Bond Donation: The tertiary amine in N-Methyl Carvedilol cannot donate a hydrogen bond, which could disrupt key interactions observed with Carvedilol.

Steric Hindrance: The methyl group could introduce steric clashes with certain residues in the binding pocket, forcing a reorientation of the ligand.

Increased Lipophilicity: The methyl group increases the lipophilicity of the molecule, which might enhance hydrophobic interactions with nonpolar residues in the receptor.

A comparative analysis of the interaction profiles of Carvedilol and N-Methyl Carvedilol would provide valuable insights into the structure-activity relationship and the impact of N-methylation on receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Methyl Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.

Electronic Descriptors: Derived from quantum chemical calculations, such as HOMO and LUMO energies.

Topological Descriptors: Based on the 2D representation of the molecule.

Topographical Descriptors: Describing the 3D shape of the molecule.

A hypothetical QSAR study on N-Methyl Carvedilol analogs would involve synthesizing a series of related compounds with variations in other parts of the molecule while keeping the N-methyl group constant. The biological activity of these compounds would be experimentally determined, and then a QSAR model would be built to correlate the structural features with the observed activity. Such a model could help in identifying other structural modifications that could enhance the desired pharmacological properties of N-Methyl Carvedilol.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the low-energy, stable three-dimensional arrangements of a molecule. For a flexible molecule like N-Methyl Carvedilol, understanding its conformational preferences is essential as only specific conformations may be able to bind effectively to the target receptor.

Studies on the parent compound, Carvedilol, have shown that it can adopt multiple low-energy conformations. researchgate.net The protonated form of Carvedilol, which is relevant at physiological pH, has been shown to have a complex potential energy surface with several stable conformers. researchgate.net

For N-Methyl Carvedilol, the introduction of the methyl group can influence its conformational landscape. The steric interactions involving the methyl group might restrict the rotation around certain bonds, leading to a different set of preferred conformations compared to Carvedilol.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. An MD simulation of N-Methyl Carvedilol, both in solution and when bound to a receptor, could reveal:

The stability of the ligand-receptor complex over time.

The key interactions that are maintained throughout the simulation.

The conformational changes in both the ligand and the receptor upon binding.

While specific MD simulations for N-Methyl Carvedilol are not widely reported, simulations of Carvedilol and its metabolites with various protein targets have been performed, demonstrating the stability of the formed complexes. nih.gov A comparative MD simulation of Carvedilol and N-Methyl Carvedilol bound to an adrenergic receptor would be highly informative in understanding the impact of N-methylation on the dynamics and stability of the interaction.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Uncharacterized Molecular Targets

While Carvedilol (B1668590) is well-characterized as a non-selective beta-blocker and alpha-1 antagonist, the specific molecular interactions of N-Methyl Carvedilol are less understood. nih.gov The methylation of the secondary amine in the Carvedilol structure can significantly alter its pharmacological profile. gpatindia.com

Preliminary research suggests that N-Methyl Carvedilol may possess anticancer properties. chemicalbook.compharmaffiliates.com One vendor of the deuterated form, N-Methyl Carvedilol-d3 Hydrochloride, notes its potential as a candidate for anticancer research. smolecule.com This suggests that the compound may interact with molecular targets relevant to oncology, such as those involved in cell proliferation and apoptosis. For instance, studies on Carvedilol have shown it can inhibit Epidermal Growth Factor (EGF) and Platelet-Derived Growth Factor (PDGF) dependent proliferation of cancer cells and also impact Protein Kinase C (PKC) activity and the cyclooxygenase-2 (COX-2) enzyme. google.com Furthermore, Carvedilol has been shown to inhibit the malignant transformation of skin cells and reduce H-ras mutations in animal models. nih.gov Future research should investigate whether N-Methyl Carvedilol Hydrochloride shares these activities or interacts with entirely novel pathways. The structural modification could lead to a different affinity and selectivity profile for various receptors and enzymes, warranting a thorough investigation.

Investigation of Novel Synthetic Routes and Process Chemistry Improvements

N-Methyl Carvedilol is primarily known as a process-related impurity in the synthesis of Carvedilol. ijpsonline.com Its formation is often a consequence of the reaction conditions used to produce the parent drug. The synthesis of Carvedilol typically involves the condensation of 4-(2,3-epoxypropoxy)carbazole (B193025) with 2-(2-methoxyphenoxy)ethanamine. gpatindia.comjocpr.com The formation of impurities, including N-alkylated derivatives, can occur under certain conditions.

The intentional and controlled synthesis of this compound presents an opportunity for process chemistry improvements. One potential synthetic route could involve the direct N-methylation of Carvedilol. Another approach could be the use of an N-methylated version of the amine precursor, 2-(2-methoxyphenoxy)ethanamine, in the condensation reaction with the carbazole (B46965) epoxide. ajrconline.org Developing a novel and efficient synthetic strategy for this compound would not only provide a reliable source for research purposes but also contribute to a deeper understanding of the reaction mechanisms that lead to its formation as an impurity.

A key challenge in Carvedilol synthesis is the formation of the bis-impurity. derpharmachemica.com Research into synthetic routes that minimize this and other impurities often involves the use of protecting groups, which adds extra steps to the process. google.comgoogle.com A dedicated synthesis for this compound could be optimized to avoid such byproducts, potentially leading to a more efficient and economical process.

Development of Advanced Analytical Techniques for Trace Analysis in Research Environments

As a known impurity of Carvedilol, several analytical methods, particularly High-Performance Liquid Chromatography (HPLC), have been developed to detect and quantify N-Methyl Carvedilol at trace levels in pharmaceutical formulations. ijpsonline.comijpsonline.com These methods are crucial for quality control in the pharmaceutical industry.

The table below summarizes typical parameters for HPLC methods used for the analysis of Carvedilol and its impurities, which can serve as a baseline for developing specific methods for this compound.

ParameterTypical Value/ConditionSource
Column C18 or C8 reverse-phase researchgate.netingentaconnect.com
Mobile Phase Acetonitrile and phosphate (B84403) buffer humanjournals.com
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 240 nm ijpsonline.com
LOD 0.015-0.083 µg/ml (for various impurities) ijpsonline.com
LOQ 0.05-0.25 µg/ml (for various impurities) ijpsonline.com

Further research could focus on developing chiral separation methods to distinguish between the enantiomers of N-Methyl Carvedilol, as the stereochemistry of Carvedilol itself is known to be critical for its activity. conicet.gov.arresearchgate.net

Potential as a Scaffold for Rational Drug Design of Novel Research Tools

The Carvedilol molecule, with its carbazole, ether, and amine functionalities, serves as a versatile scaffold for medicinal chemistry. acs.orgnih.gov N-Methyl Carvedilol provides a modified version of this scaffold that can be used in rational drug design to create new chemical entities with unique pharmacological profiles.

The N-methyl group alters the basicity and steric properties of the nitrogen atom, which can influence its interaction with biological targets. gpatindia.com This modification can be a starting point for creating a library of new compounds. For example, the design of a new structural analog of Carvedilol with a fluorine atom on the carbazole ring has been proposed to block a metabolic pathway and increase its half-life. nih.gov This same principle of targeted modification can be applied to the N-Methyl Carvedilol scaffold.

By using N-Methyl Carvedilol as a lead compound, researchers can explore how further structural modifications affect its potential anticancer activity or uncover new therapeutic applications. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be employed in the rational design of new molecules based on the N-Methyl Carvedilol scaffold to predict their binding affinities for various targets. researchgate.net This approach can accelerate the discovery of novel research tools to probe biological systems or even lead to the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended HPLC conditions for analyzing carvedilol and its derivatives?

  • Methodological Answer : A validated HPLC method for carvedilol derivatives involves a C18 column, mobile phase of acetonitrile and phosphate buffer (pH 3.0), flow rate of 1.0 mL/min, and UV detection at 240 nm. System suitability requires a signal-to-noise ratio >10, with retention time reproducibility within ±2%. The method can detect impurities at 0.1% concentration relative to the main peak .

Q. How does carvedilol’s stereochemistry influence its receptor binding activity?

  • Methodological Answer : The (R)-enantiomer of carvedilol exhibits non-selective β-adrenoceptor blockade, while the (S)-enantiomer primarily blocks α1-adrenoceptors. Research using chiral chromatography and receptor-binding assays demonstrates that (R)-carvedilol reduces oxidative stress in cardiomyocytes, whereas (S)-carvedilol contributes to vasodilation. Stereospecific studies require enantiomerically pure standards and isolated receptor models .

Q. What are the common impurities in carvedilol formulations, and how are they quantified?

  • Methodological Answer : Key impurities include carvedilol keto impurity (1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanone hydrochloride) and related compounds like 2-(2-methoxyphenoxy)ethylamine hydrochloride. Quantification uses HPLC with spiked impurity standards and mass spectrometry for structural confirmation. Limits are set per ICH guidelines (e.g., ≤0.15% for individual impurities) .

Advanced Research Questions

Q. How do the metabolic effects of carvedilol compare to other beta-blockers in diabetic patients, based on trial designs like GEMINI?

  • Methodological Answer : The GEMINI trial (n=1,235) compared carvedilol and metoprolol in hypertensive diabetic patients. Carvedilol showed neutral effects on HbA1c (+0.02% vs. +0.15% for metoprolol) and improved insulin sensitivity (-9.1% vs. -2.0%) through PPAR-γ modulation. Study design included RAS blockade, double-blinding, and HbA1c as a primary endpoint. Confounding factors like concomitant medications were controlled via stratification .

Q. What methodological challenges arise in assessing carvedilol’s impact on microalbuminuria progression in clinical trials?

  • Methodological Answer : Challenges include variability in urine albumin-to-creatinine ratios, requiring repeated measurements and standardized collection protocols. In GEMINI, carvedilol reduced microalbuminuria progression (6.4% vs. 10.3% with metoprolol), but sample size calculations must account for dropout rates and renal function heterogeneity. Covariate-adjusted logistic regression is recommended for analysis .

Q. How can in vitro models elucidate carvedilol’s antioxidant mechanisms, and what are the limitations?

  • Methodological Answer : Carvedilol scavenges superoxide radicals in neutrophil assays (IC50 = 28 μM) and inhibits lipid peroxidation in cell-free systems. Limitations include poor translation to in vivo models due to pharmacokinetic factors (e.g., tissue distribution). Researchers should combine electron paramagnetic resonance (EPR) with knockout models (e.g., Nox2-deficient mice) to isolate mechanisms .

Q. How do conflicting data on carvedilol’s glycemic effects inform future research directions?

  • Methodological Answer : While GEMINI reported neutral glycemic effects, earlier studies suggested β-blockers worsen insulin resistance. Discrepancies may arise from patient selection (e.g., baseline HbA1c 6.5–8.5% in GEMINI) or carvedilol’s α1-blockade offsetting β-mediated metabolic effects. Future studies should integrate continuous glucose monitoring and mitochondrial bioenergetics assays to resolve contradictions .

Q. What strategies are effective in controlling carvedilol-related impurities during synthesis?

  • Methodological Answer : Process-related impurities (e.g., dimeric byproducts) are minimized via controlled reaction temperatures (20–25°C) and pH (4.5–5.5). Purification employs reverse-phase chromatography with acetonitrile/water gradients. Stability studies under ICH conditions (40°C/75% RH) identify degradation pathways, requiring inert atmosphere storage to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.